molecular formula C9H6F4O2 B2773914 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid CAS No. 2385359-85-1

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2773914
CAS No.: 2385359-85-1
M. Wt: 222.139
InChI Key: OENYBRPGTZPALL-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid (CAS 2385359-85-1 ) is a fluorinated aromatic carboxylic acid of interest in advanced chemical research and development. This compound is characterized by its molecular formula of C9H6F4O2 and a molecular weight of 222.14 g/mol . It is identified by several chemical identifiers, including the InChI Key OENYBRPGTZPALL-UHFFFAOYSA-N and PubChem CID 66523594 . As a building block in organic synthesis, this benzoic acid derivative is primarily valued for its potential in pharmaceutical and agrochemical research. The strategic incorporation of fluorine and a trifluoromethyl group on the benzoic acid scaffold can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable reagent for medicinal chemists. It is commonly used in the synthesis of more complex molecules and is a key intermediate in the exploration of new active compounds. Researchers should handle this material with care. It carries the GHS07 warning pictogram and is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-4-methyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-7(10)5(8(14)15)3-6(4)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENYBRPGTZPALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the direct fluorination of 4-methyl-5-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, followed by nucleophilic substitution reactions to introduce the fluorine atoms. The final step typically involves the oxidation of the intermediate to form the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates. For instance, the incorporation of trifluoromethyl groups into drug molecules has been shown to significantly increase their potency and selectivity against specific biological targets .

Case Study:
A notable example is its use in the synthesis of anti-inflammatory and analgesic drugs. Research has demonstrated that compounds containing the trifluoromethyl group exhibit improved efficacy compared to their non-fluorinated counterparts. This has led to the development of several FDA-approved drugs that include this functional group as part of their structure .

Agricultural Chemicals

Herbicides and Pesticides:
The compound is utilized in formulating herbicides and pesticides, providing effective solutions for weed control while reducing environmental impact. Its fluorinated structure contributes to enhanced stability and efficacy in agricultural applications .

Case Study:
In one study, formulations containing this compound demonstrated superior performance in controlling specific weed species compared to traditional herbicides. This highlights its potential for use in sustainable agricultural practices, where minimizing chemical usage is essential .

Material Science

Polymers and Coatings:
In material science, this compound is incorporated into polymers and coatings to improve chemical resistance and thermal stability. These properties are particularly valuable in industries such as automotive and aerospace, where materials must withstand harsh environments .

Data Table: Properties of Polymers with this compound

PropertyValue
Thermal StabilityEnhanced
Chemical ResistanceHigh
Application AreasAutomotive, Aerospace

Analytical Chemistry

Standard Reference Material:
this compound is also used as a standard in analytical methods. Its presence aids in the accurate detection and quantification of other compounds, which is vital for quality control across various industries .

Case Study:
In a study focused on quality control in pharmaceutical manufacturing, the compound was utilized as a reference standard for high-performance liquid chromatography (HPLC). The results indicated improved accuracy and reproducibility in the quantification of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds and electrostatic interactions with active site residues. The trifluoromethyl group also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-nitrobenzoic acid
  • 2,6-Difluorobenzoic acid

Uniqueness: 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it more reactive and versatile in various chemical reactions compared to its analogs .

Biological Activity

2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid is a polyfluorinated benzoic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features. This compound is noted for its potential biological activities, particularly in the context of drug development and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a trifluoromethyl group at the 2 and 4 positions, respectively. Its molecular formula is C9H6F4O2C_9H_6F_4O_2, and it possesses distinct physicochemical properties that enhance its interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects involves interaction with G protein-coupled receptors (GPCRs). The presence of fluorinated groups enhances agonistic activity at these receptors, likely due to halogen bonding interactions that stabilize the receptor-ligand complex .

Biochemical Pathways

The compound's activity is linked to several biochemical pathways, including those regulating inflammation and cellular signaling. The trifluoromethyl group is particularly significant in modulating receptor affinity and selectivity, which can lead to altered physiological responses.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key enzymatic functions.
  • Anticancer Potential : There are indications that this compound may have anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. Specific studies have highlighted its efficacy against certain cancer cell lines, although further research is needed to elucidate exact mechanisms .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : In vitro testing demonstrated that the compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests potential for development as a new antimicrobial agent.
  • Cancer Cell Line Studies : A study involving various cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis rates compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
  • Receptor Interaction Studies : Structure-activity relationship (SAR) studies have confirmed that modifications to the fluorinated groups significantly impact receptor binding affinity and functional outcomes in cellular assays, highlighting the importance of these substituents in drug design .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerReduced cell viability in cancer lines
GPCR ModulationEnhanced agonistic activity

Q & A

Q. What are the key synthetic routes for preparing 2-fluoro-4-methyl-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves halogenation and trifluoromethylation steps. A common method starts with a substituted benzoic acid precursor:

  • Step 1: Bromination or chlorination of 4-methylbenzoic acid derivatives at specific positions to introduce halogens.
  • Step 2: Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF) .
  • Step 3: Trifluoromethylation using reagents like TMSCF₃ or Cu-mediated cross-coupling under inert atmospheres .
    Optimization: Yield depends on temperature (60–120°C), catalyst choice (e.g., Pd for coupling reactions), and solvent polarity. For example, DMF enhances solubility of intermediates but may require rigorous drying to avoid side reactions .

Q. How can structural purity and substituent positioning be validated for this compound?

Answer:

  • Analytical Techniques:
    • NMR: ¹⁹F NMR distinguishes CF₃ (δ ~ -60 ppm) and aromatic F (δ ~ -110 ppm). ¹H NMR identifies methyl groups (δ ~ 2.3 ppm) and aromatic protons.
    • LC-MS: Confirms molecular weight (expected [M-H]⁻: 236.03) and detects impurities (e.g., dehalogenated byproducts) .
  • X-ray Crystallography: Resolves spatial arrangement of substituents, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluoro groups influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects: The CF₃ group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Fluorine’s inductive (-I) effect further enhances this deactivation, reducing reaction rates but improving regioselectivity .
  • Case Study: Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density. Yields drop by ~15% compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic pockets favoring CF₃ groups).
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, CF₃ increases lipophilicity (logP +0.9), enhancing membrane permeability .
  • DFT Calculations: Predict reaction pathways for functionalization (e.g., carboxylate group’s acidity pKa ~ 2.5 due to electron-withdrawing groups) .

Q. How can contradictory data on reaction yields in literature be resolved?

Answer:

  • Root Causes: Variability in catalyst purity, moisture levels, or substrate ratios.
  • Mitigation Strategies:
    • Reproduce reactions under controlled inert conditions (glovebox for air-sensitive steps).
    • Use high-purity solvents (e.g., anhydrous DMF) and quantify intermediates via in-situ FTIR .
  • Example: A reported 70% yield for trifluoromethylation dropped to 50% when scaled up due to inadequate mixing; optimizing stirring rates restored efficiency .

Methodological Challenges and Solutions

Q. What are the challenges in characterizing degradation products under acidic/basic conditions?

Answer:

  • Degradation Pathways: Hydrolysis of the ester group (if present) or decarboxylation under strong acids (pH < 2).
  • Analysis Tools:
    • HPLC-MS: Monitors degradation kinetics (e.g., half-life of 8 hours at pH 10).
    • TGA/DSC: Identifies thermal decomposition products (onset ~200°C) .
  • Stabilization: Buffered solutions (pH 4–7) and low-temperature storage (-20°C) minimize decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.